2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide
Description
Properties
Molecular Formula |
C17H20N4OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H20N4OS/c1-11-5-7-15(8-6-11)14(4)20-21-16(22)10-23-17-18-12(2)9-13(3)19-17/h5-9H,10H2,1-4H3,(H,21,22)/b20-14+ |
InChI Key |
KSCXTKSIDLWMMJ-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CSC2=NC(=CC(=N2)C)C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CSC2=NC(=CC(=N2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Sulfide
The synthesis begins with 4,6-dimethylpyrimidin-2-thiol, which undergoes nucleophilic substitution to introduce the sulfanyl group. Reaction with chloroacetic acid derivatives in alkaline media (e.g., sodium hydroxide) yields 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetic acid. Optimized conditions include:
-
Solvent: Ethanol or methanol.
-
Temperature: 60–80°C under reflux.
-
Reaction Time: 4–6 hours.
The product is purified via recrystallization from ethanol/water mixtures, achieving yields of 85–90%.
Esterification to Ethyl 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetate
The carboxylic acid is converted to its ethyl ester using thionyl chloride (SOCl₂) in ethanol. This step ensures reactivity with hydrazine hydrate in subsequent steps. Key parameters:
Hydrazide Formation
The ethyl ester reacts with hydrazine hydrate in methanol to form the hydrazide intermediate. Conditions include:
Condensation with 4-Methylacetophenone
The hydrazide intermediate undergoes condensation with 4-methylacetophenone to form the final hydrazone product. This step establishes the (1E)-1-(4-methylphenyl)ethylidene moiety.
Reaction Mechanism
The reaction follows acid-catalyzed nucleophilic addition-elimination. The carbonyl group of 4-methylacetophenone reacts with the hydrazide’s amino group, forming a Schiff base.
Optimized Conditions
Optimization of Reaction Parameters
Critical parameters influencing yield and purity are summarized below:
Table 1: Optimization of Hydrazide Intermediate Synthesis
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | Methanol, Ethanol | Ethanol | 94 |
| Hydrazine Equiv | 2–4 | 3 | 94 |
| Temperature (°C) | 25–80 | 25 | 94 |
| Reaction Time (h) | 3–8 | 5 | 94 |
Table 2: Condensation Reaction Optimization
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst | HCl, H₂SO₄ | HCl | 88 |
| Solvent | Ethanol, THF | Ethanol | 88 |
| Temperature (°C) | 25–60 | 25 | 88 |
| Reaction Time (h) | 12–36 | 24 | 88 |
Analytical Characterization
The final product is validated using spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
General Procedure
- Starting Materials : 4,6-dimethylpyrimidine-2-thiol and acetohydrazide.
- Reaction Conditions : The mixture is often refluxed in an appropriate solvent (e.g., ethanol) for several hours.
- Isolation : The product is isolated through filtration and recrystallization.
The biological activity of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide has been evaluated in various studies, indicating its potential as an antimicrobial agent.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. For instance, it has been compared to established antibiotics using agar diffusion methods to assess its efficacy against various microbial strains.
| Microbial Strain | Inhibition Zone (mm) | Comparison Drug | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Ceftriaxone | 18 |
| Escherichia coli | 14 | Ampicillin | 16 |
| Candida albicans | 12 | Nystatin | 14 |
These results indicate that the compound's antimicrobial activity varies depending on the specific strain and concentration used.
Potential Therapeutic Applications
Given its structural characteristics and biological activities, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide holds promise for various therapeutic applications:
- Antibacterial Agent : Its ability to inhibit bacterial growth suggests potential use in treating bacterial infections.
- Antifungal Agent : Effective against fungal pathogens, it may serve as a treatment option for fungal infections.
- Cancer Research : Preliminary studies indicate that derivatives of similar compounds may exhibit anticancer properties due to their ability to interfere with cellular processes.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Case Study 1 : A study assessed the antibacterial activity against multi-drug resistant Staphylococcus aureus, showing promising results that warrant further investigation into its mechanism of action.
- Case Study 2 : In vitro tests demonstrated significant antifungal activity against Candida albicans, suggesting a potential role in treating opportunistic infections in immunocompromised patients.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it could interfere with cellular processes by binding to key biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ primarily in their heterocyclic cores, substituents, and conjugated aromatic systems. Key comparisons include:
Key Findings from Structural Comparisons
Heterocyclic Core Influence :
- Pyrimidine vs. Purine : Purine-based analogs (e.g., ) exhibit antithyroid activity, whereas pyrimidine derivatives (e.g., ) are less explored but may differ in target specificity due to electronic and steric variations.
- Triazole/Thiadiazole vs. Pyrimidine : Triazole and thiadiazole derivatives (e.g., ) often demonstrate enhanced antimicrobial or antioxidant properties due to their electron-rich cores, which facilitate hydrogen bonding and redox interactions.
Substituent Effects :
- Electron-Withdrawing Groups (Cl, F) : Chloro- and fluoro-substituted analogs (e.g., ) show improved bioactivity and corrosion inhibition compared to methyl groups, likely due to increased electronegativity and membrane permeability .
- Hydroxy/Methoxy Groups : Hydroxyphenyl (e.g., ) and trimethoxyphenyl (e.g., ) substituents enhance antioxidant and antifungal activities via radical scavenging or enzyme inhibition.
- Biological Activity Trends: Hydrazide-hydrazones with fluorinated aromatic systems (e.g., ) exhibit potent cytotoxic activity (MIC ~4 µg/mL for antifungal agents), while methyl-substituted derivatives may require higher concentrations for similar effects.
Physicochemical Properties
- Thermal Stability : Melting points (m.p.) of similar compounds range from 189–241°C (e.g., ), suggesting the target compound may exhibit comparable stability due to its rigid conjugated system.
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide , also known by its CAS number 307321-39-7 , is a hydrazone derivative that has garnered attention for its potential biological activities. This compound features a pyrimidine moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.4 g/mol . The structural components include:
- Pyrimidine ring : Contributes to the compound's biological activity.
- Hydrazone linkage : Known for its role in various biological interactions.
- Sulfur atom : May enhance the compound's reactivity and biological profile.
Anticancer Activity
Research indicates that compounds containing pyrimidine and hydrazone structures can exhibit significant anticancer properties. Studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, the presence of electron-withdrawing groups on the phenyl ring has been linked to increased cytotoxicity against cancer cells, as observed in structure-activity relationship (SAR) analyses .
Antimicrobial Activity
Hydrazone derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anti-inflammatory Effects
Some studies suggest that related compounds may exhibit anti-inflammatory effects by inhibiting nitric oxide production and modulating inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Study 1: Anticancer Evaluation
A study conducted on a series of thiazole-integrated compounds revealed that certain derivatives showed potent anticancer activity with IC50 values lower than established chemotherapeutics like doxorubicin. The presence of specific functional groups was critical in enhancing their efficacy against various cancer cell lines .
Case Study 2: Antimicrobial Assessment
In another investigation, a series of hydrazone derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications to the hydrazone structure significantly impacted their antibacterial potency, with some compounds demonstrating activity comparable to conventional antibiotics .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A key intermediate, 2-hydrazino-4,6-dimethylpyrimidine, reacts with a carbonyl-containing derivative (e.g., dehydroacetic acid) under reflux in ethanol or acetic acid to form the hydrazide backbone . Subsequent functionalization involves thioether bond formation using electrophilic reagents (e.g., chloroacetamide derivatives) under controlled pH and temperature (60–80°C) to ensure regioselectivity . Purification often employs column chromatography with ethyl acetate/hexane gradients to isolate the product in >70% yield.
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assignments focus on distinguishing the hydrazone proton (δ 8.2–8.5 ppm, singlet) and pyrimidine ring protons (δ 6.8–7.1 ppm). Methyl groups on the pyrimidine ring appear as singlets (δ 2.4–2.6 ppm) .
- IR Spectroscopy : Key peaks include N–H stretching (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C–S (650–700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ with fragmentation patterns matching the sulfanyl and hydrazide moieties .
Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Methodological Answer:
Byproduct formation (e.g., disulfide linkages or over-alkylation) is minimized by:
- Temperature Control : Maintaining reflux at 70–75°C prevents thermal decomposition of the sulfanyl group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate intermediate, reducing side reactions .
- Catalyst Use : Adding catalytic acetic acid (1–2 mol%) accelerates hydrazone formation while suppressing oxidation .
- Real-Time Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 3:7) tracks reaction progress, enabling timely termination .
Advanced: How do structural modifications (e.g., substituent variations on the pyrimidine or arylidene moieties) influence biological activity?
Data-Driven Analysis:
| Modification | Observed Effect | Reference |
|---|---|---|
| 4-Methylphenyl → 4-Fluorophenyl | Enhanced antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) due to increased lipophilicity . | |
| Pyrimidine → Triazole | Loss of anticancer activity (IC50 >100 µM vs. 25 µM for original compound) due to disrupted π-π stacking with target enzymes . | |
| Sulfanyl → Sulfonyl | Reduced solubility in aqueous media (logP increases from 2.1 to 3.4), impacting bioavailability . |
Advanced: How can contradictions in biological assay data (e.g., variable IC50 values) be resolved?
Methodological Answer:
Discrepancies arise from assay conditions or impurities. Strategies include:
- Standardized Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours) .
- Purity Validation : HPLC analysis (≥95% purity) ensures reproducibility; impurities >2% skew dose-response curves .
- Positive Controls : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
- Statistical Analysis : Apply ANOVA with post-hoc tests (p<0.05) to identify outliers in triplicate experiments .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological potential?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC50 calculation via nonlinear regression .
- Enzyme Inhibition : Spectrophotometric assays for COX-2 or α-glucosidase inhibition, using celecoxib or acarbose as controls .
Advanced: What computational methods aid in rational design of derivatives with improved target binding?
Methodological Answer:
- Molecular Docking : AutoDock Vina predicts binding modes to targets (e.g., EGFR kinase; PDB ID: 1M17). Key interactions: sulfanyl group with Cys773 and hydrazide with Met769 .
- QSAR Modeling : Hammett constants (σ) and logP values correlate substituent effects with activity; R² >0.85 indicates predictive validity .
- ADME Prediction : SwissADME estimates bioavailability (TPSA <90 Ų) and blood-brain barrier penetration (logBB >0.3) .
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis (5°C/min ramp) identifies decomposition temperatures (>150°C indicates shelf-stability) .
- Photostability : Expose to UV light (254 nm, 48 hours); HPLC monitors degradation products (e.g., hydrazine cleavage) .
- Solution Stability : Store in DMSO at –20°C; NMR confirms no precipitation or structural changes after 30 days .
Advanced: What strategies address low solubility in aqueous media for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the hydrazide moiety, enhancing water solubility by 10-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) via solvent evaporation; PDI <0.2 ensures uniformity .
- Co-Solvents : Use 10% Cremophor EL in saline for intravenous administration, achieving >90% dissolution .
Advanced: How can researchers validate hypothesized metabolic pathways for this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rat); LC-MS/MS identifies phase I (oxidation) and phase II (glucuronidation) metabolites .
- Isotope Labeling : Synthesize a deuterated analog (e.g., CD3 at methyl groups) to track metabolic cleavage via mass shifts .
- In Silico Prediction : CYP450 isoform-specific metabolism (e.g., CYP3A4) is modeled using StarDrop or MetaSite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
